2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that features a 1,3,4-oxadiazine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazine ring into other functional groups.
Substitution: The 4-chlorophenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl chlorothionoformate: Another compound featuring a 4-chlorophenyl group, used in different chemical reactions.
2,4,6-tribromophenyl chlorothionoformate: Similar in structure but with bromine substitutions, used for dealkylation reactions.
Uniqueness
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of the oxadiazine moiety, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVIHPYFNTTZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142048-60-0 |
Source
|
Record name | 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.